3-Chloro-2,6-difluorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzotrifluoride, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Chloro-2,6-difluorobenzotrifluoride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals, including solvents, coatings, and polymers.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method includes the reaction of 2,6-difluorobenzotrifluoride with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form benzyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzotrifluorides, depending on the nucleophile used.
Oxidation Reactions: The major product is typically a benzoic acid derivative.
Reduction Reactions: The primary products are benzyl derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluorobenzotrifluoride involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine atoms at positions 2 and 6.
3,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of one chlorine and two fluorine atoms.
2,6-Difluorobenzotrifluoride: Lacks the chlorine atom present in 3-Chloro-2,6-difluorobenzotrifluoride.
Uniqueness
This compound is unique due to the combination of chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions. The presence of fluorine atoms also contributes to the compound’s lipophilicity, making it valuable in medicinal chemistry for drug design.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABHDJHDUYGAPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600600 |
Source
|
Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-36-0 |
Source
|
Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.